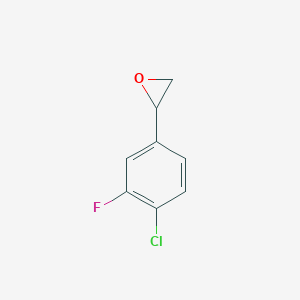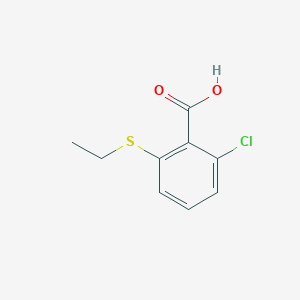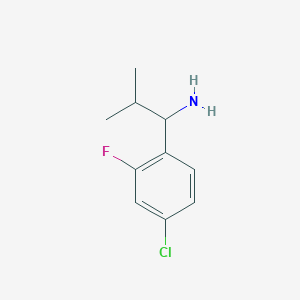
Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate
Overview
Description
Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate (Methyl 3-TBP) is an organosulfur compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in organic solvents, such as dimethylformamide and dimethyl sulfoxide. Methyl 3-TBP is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a reagent in medicinal chemistry. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Synthesis of Non-Proteinogenic Amino Acids
This compound is used in the synthesis of racemic non-proteinogenic amino acids, which are not found in nature but can be incorporated into peptides for various studies . These amino acids can have unique biological activities and are used in the development of new pharmaceuticals.
Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is a common protecting group for amino acids in peptide synthesis . Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate can be used to introduce the Boc group in the synthesis of peptides, which is a fundamental process in creating therapeutic agents.
Development of Biotin Derivatives
As an intermediate in the synthesis of biotin derivatives, this compound plays a role in the production of analogs of this essential vitamin . Biotin is involved in the metabolic cycle and is crucial for the biosynthesis of fatty acids, sugars, and α-amino acids.
Organic Synthesis
In organic chemistry, this compound is used for the synthesis of various organic molecules, particularly those with a sulfonyl group which can be a key functional group in many drugs .
Antimicrobial and Antibacterial Agents
Derivatives of this compound have been explored for their potential antimicrobial and antibacterial properties, which could lead to the development of new antibiotics .
Anticancer and Antitumor Agents
Research has indicated that certain derivatives might have anticancer and antitumor activities, making them valuable for further investigation in cancer treatment .
Agricultural Applications
Compounds derived from this molecule may be used in agriculture as potent fungicides, herbicides, and insecticides, contributing to plant protection and crop yield improvement .
Enzyme Inhibition
This compound can be used to create inhibitors of specific enzymes, such as cytochrome P450 14α-demethylase (CYP51), which is a target for antifungal drugs .
Mechanism of Action
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines, which can then be selectively deprotected under mild acidic conditions . This suggests that the compound may undergo transformations in the body to interact with its targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate . For instance, the Boc group is stable under basic and neutral conditions but can be removed under acidic conditions .
properties
IUPAC Name |
methyl 3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]sulfonylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-16(2,3)23-15(19)17-11-12-5-7-13(8-6-12)24(20,21)10-9-14(18)22-4/h5-8H,9-11H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOIVQPCWHFENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



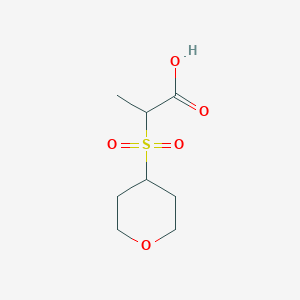
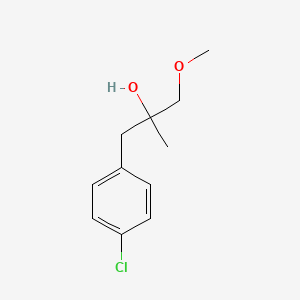
![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1428386.png)

![1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428388.png)

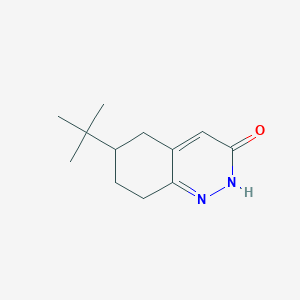
![3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1428393.png)
